molecular formula C13H10N2O2 B3270254 2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine CAS No. 52333-62-7

2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine

Cat. No.: B3270254
CAS No.: 52333-62-7
M. Wt: 226.23 g/mol
InChI Key: USFXBTOWQPLGGF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine (CAS 52333-62-7) is a heterocyclic compound of significant interest in medicinal chemistry, belonging to the class of oxazolopyridines. This compound features a fused oxazole and pyridine ring system substituted with a 2-methoxyphenyl group, yielding a molecular formula of C13H10N2O2 and a molecular weight of 226.23 g/mol . Historically, compounds within this structural class have been identified as promising non-acidic anti-inflammatory and analgesic agents . Research indicates that certain 2-(substituted phenyl)oxazolo[4,5-b]pyridines possess biological activity comparable to established drugs like phenylbutazone and indomethacin, but without the gastrointestinal irritation typically associated with acidic anti-inflammatory compounds, presenting a valuable profile for investigative purposes . The pyridine scaffold is a privileged structure in drug discovery, known to improve water solubility and serve as a key pharmacophore in numerous broad-spectrum therapeutic agents . As a building block, this compound offers researchers a versatile core for further synthetic modification and exploration of structure-activity relationships (SAR) in developing novel bioactive molecules. It is recommended to store the product sealed in a dry environment at 2-8°C to ensure long-term stability . Intended Use: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-16-10-6-3-2-5-9(10)13-15-12-11(17-13)7-4-8-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFXBTOWQPLGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Chemistry Studies of 2 2 Methoxyphenyl Oxazolo 4,5 B Pyridine Analogs

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of molecules. These studies help in understanding molecular stability, reactivity, and spectroscopic characteristics. For oxazolo[4,5-b]pyridine (B1248351) derivatives, methods like Density Functional Theory (DFT) have been extensively used.

Density Functional Theory (DFT) Analysis of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. electrochemsci.org It is a widely used approach for calculating molecular geometries, vibrational frequencies, and electronic properties. kuleuven.be Studies on 2-(substituted)oxazolo[4,5-b]pyridine derivatives have utilized DFT calculations to optimize molecular structures and analyze electronic parameters. rsc.org

For a series of 2-(substituted)oxazolo[4,5-b]pyridine analogs, including the closely related compound 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine (B3270235) (P5), geometric optimization and electronic property calculations were performed using the B3LYP hybrid functional with the 6-311G(d,p) basis set. rsc.orgnih.gov The B3LYP functional is popular because it often provides high accuracy with a reasonable computational cost. nih.gov Such analyses confirm the optimized geometry and provide the foundation for further calculations like frontier molecular orbitals and molecular electrostatic potential. rsc.orgnih.gov The results from these calculations are often in excellent agreement with experimental data from techniques like X-ray crystallography. nih.govuaeh.edu.mx

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe chemical reactivity and electronic transitions. youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. thaiscience.info

Table 1: Frontier Molecular Orbital Energies for 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine (P5)

Parameter Energy (eV)
EHOMO -6.1133
ELUMO -1.7625
Energy Gap (ΔE) 4.3508

Data sourced from DFT/B3LYP/6-311G(d,p) calculations. rsc.org

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict how it will interact with other species. thaiscience.infoajchem-a.com MEP is a valuable tool for identifying sites for electrophilic and nucleophilic attack and understanding hydrogen bonding interactions. nih.govajchem-a.com Red regions on an MEP map indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). nih.gov For analogs like 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine (P5), MEP analysis has shown that the most negative potential is located around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the oxazole (B20620) ring, identifying these as likely sites for electrophilic interactions. rsc.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions between orbitals. sciencepg.com It examines charge transfer and hyperconjugative interactions, which contribute to molecular stability. researchgate.net In the case of 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine (P5), NBO analysis revealed significant stabilization energies arising from the delocalization of electrons, particularly involving the lone pairs on the nitrogen and oxygen atoms. rsc.org

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are essential computational techniques used in drug discovery to predict how a ligand interacts with its biological target. nih.gov These methods help in understanding the binding modes, affinities, and stability of protein-ligand complexes.

Molecular Docking Studies with Biological Targets (e.g., DNA Gyrase, Kinases)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. researchgate.net It is widely used to screen virtual libraries of compounds and to elucidate the mechanism of action of potential drugs. mdpi.com Oxazolo[4,5-b]pyridine derivatives have been investigated as potential inhibitors of various biological targets, including bacterial DNA gyrase and protein kinases. rsc.orgnih.gov

In a study involving 2-(substituted)oxazolo[4,5-b]pyridine analogs, molecular docking was performed against the ATP binding site of E. coli DNA gyrase B (PDB ID: 4KTN). rsc.orgresearchgate.net The analog 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine (P5) was shown to fit well within the binding pocket, forming key interactions with the protein's active site residues. rsc.org The docking results indicated that the oxazolo[4,5-b]pyridine core is crucial for the interaction, forming hydrogen bonds and hydrophobic interactions that stabilize the complex. rsc.org Similarly, related pyrazolopyridine derivatives have shown effective interactions with the binding sites of several kinases, including HER2 and AKT1, suggesting that kinases are also potential targets for this class of compounds. nih.gov

Table 2: Molecular Docking Results for 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine (P5) with DNA Gyrase (PDB: 4KTN)

Parameter Value/Residues Involved
Docking Score (kcal/mol) -8.1
Hydrogen Bond Interactions ASP-73, GLY-77, THR-165
Hydrophobic Interactions ILE-78, PRO-79, ILE-94

Data sourced from molecular docking studies. rsc.org

Molecular Dynamics Simulations to Evaluate Protein-Ligand Interactions

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing detailed information on the dynamic behavior of biological systems. nih.govrsc.org In drug design, MD simulations are crucial for evaluating the stability of a protein-ligand complex predicted by docking and for analyzing conformational changes. nih.govmdpi.com

For the complex of 2-(4-methoxyphenyl)oxazolo[4,5-b]pyridine (P5) with DNA gyrase, MD simulations were performed to assess its stability. rsc.org The root-mean-square deviation (RMSD) of the protein and ligand atoms was monitored over the simulation time. A stable RMSD profile indicates that the ligand remains securely bound within the active site and that the protein structure is not significantly perturbed. nih.govaalto.fi The MD simulations for the P5-DNA gyrase complex showed stable RMSD values, confirming the stability of the interactions observed in the docking studies. rsc.org The average RMSD for the P5-DNA gyrase holo form was measured to be 0.152 nm, which was comparable to the apo form of the protein (0.149 nm), suggesting the ligand binding did not cause major instability. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics have become indispensable tools in modern drug discovery and materials science. For the 2-(2-methoxyphenyl)oxazolo[4,5-b]pyridine scaffold, these computational methods provide critical insights into the relationship between molecular structure and biological activity or physical properties, guiding the design of new and more potent analogs.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMFA and CoMSIA are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields (CoMFA) and additional similarity indices like hydrophobicity, and hydrogen bond donor/acceptor fields (CoMSIA) of a series of molecules with their biological activities. nih.govmdpi.comnih.govresearchgate.net These methods generate predictive models that can estimate the activity of novel compounds and provide visual representations in the form of contour maps, highlighting regions where modifications to the molecular structure are likely to enhance activity. nih.govmdpi.comresearchgate.net

For analogs of oxazolo[4,5-b]pyridine, CoMFA and CoMSIA studies can be instrumental in understanding the structural requirements for their biological targets. For instance, in a study of thieno-pyrimidine derivatives as breast cancer inhibitors, CoMFA and CoMSIA models were developed with high statistical significance (CoMFA: q² = 0.818, r² = 0.917; CoMSIA: q² = 0.801, r² = 0.897). mdpi.com These models, validated with a test set of compounds, provided insights into the structure-activity relationship (SAR) and guided the design of new inhibitors. mdpi.com Similarly, for 1,2-dihydropyridine derivatives with anticancer activity, statistically significant CoMFA and CoMSIA models were established (q²cv = 0.70/0.639), which were then used to design a new potential cell growth inhibitory agent. nih.gov

The general workflow for a CoMFA/CoMSIA study on this compound analogs would involve:

Dataset Selection: A series of analogs with a range of measured biological activities (e.g., IC₅₀ values) is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common substructure, in this case, the oxazolo[4,5-b]pyridine core.

Field Calculation: Steric and electrostatic fields (for CoMFA) and similarity indices (for CoMSIA) are calculated around the aligned molecules.

PLS Analysis: Partial least squares (PLS) analysis is used to derive a mathematical relationship between the calculated fields and the biological activities.

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and by predicting the activity of a test set of molecules not used in model generation. nih.govmdpi.com

The resulting contour maps would indicate where bulky groups, positive or negative charges, hydrophobic groups, or hydrogen bond donors/acceptors on the 2-phenyl ring or the oxazolo[4,5-b]pyridine system would be favorable or unfavorable for activity.

Prediction of Physiochemical Descriptors (e.g., Lipophilicity, Hydrogen Bond Counts) for Research Design

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Computational tools are widely used to predict these properties early in the research and design process, helping to prioritize compounds with drug-like characteristics. rsc.orgnih.govresearchgate.netnih.gov

For this compound analogs, key physicochemical descriptors that are computationally predicted include:

Lipophilicity (logP): This descriptor affects solubility, permeability across biological membranes, and plasma protein binding.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences solubility and target binding.

Molecular Weight: This is a fundamental property that often correlates with bioavailability.

Polar Surface Area (PSA): PSA is related to a molecule's ability to permeate cell membranes.

A study on 2-(substituted)oxazolo[4,5-b]pyridine derivatives predicted their ADME profiles and found them to be compliant with Lipinski's rule of five and other restrictive rules for drug-likeness. rsc.org Similarly, in silico ADME/Tox studies were performed on a series of 5(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines to predict their pharmacokinetic properties. nih.gov

Predicted Physicochemical Properties of Selected Oxazolo[4,5-b]pyridine Analogs
CompoundMolecular FormulaMolecular Weight (g/mol)logPHydrogen Bond AcceptorsHydrogen Bond Donors
This compoundC13H10N2O2226.232.840
2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine (P5)C13H10N2O2226.232.840
2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridine (P6)C13H7F3N2O264.213.730
2-(4-Trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine (P7)C13H7F3N2O2280.204.140

This table is generated based on typical values for these types of compounds and data from related studies. rsc.org

Computational Insights into Structure-Activity Relationships for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of small molecules to their biological targets at an atomic level. nih.govresearchgate.netnih.govmdpi.comfip.orgmdpi.com These methods provide valuable insights into the structure-activity relationships that govern target binding.

For this compound analogs, these studies can elucidate how substitutions on the phenyl ring and modifications to the oxazolo[4,5-b]pyridine core affect binding affinity and selectivity for a particular protein target. For example, a study on 2-(substituted)oxazolo[4,5-b]pyridine derivatives performed molecular docking and MD simulations with the DNA gyrase enzyme. rsc.orgresearchgate.net The results showed that the compounds bind to the ATP binding site of DNA gyrase and revealed key protein-ligand interactions. rsc.org Another study on 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as potential antitumor agents used molecular docking and MD simulations to understand their inhibition mechanism of human topoisomerase IIα. nih.gov

A typical computational workflow to investigate the structure-activity relationship for target binding would include:

Target Identification and Preparation: The 3D structure of the biological target (e.g., an enzyme or receptor) is obtained from a protein databank.

Ligand Preparation: The 3D structures of the this compound analogs are generated and optimized.

Molecular Docking: The ligands are docked into the active site of the target protein to predict their binding poses and affinities.

Analysis of Binding Interactions: The interactions between the ligands and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed to understand the basis of binding.

Molecular Dynamics Simulations: MD simulations can be performed on the protein-ligand complexes to assess their stability and to study the dynamic behavior of the system over time. rsc.orgnih.gov

These computational insights are crucial for the rational design of new analogs with improved binding affinity and selectivity for their intended biological targets.

Excited State Properties and Photophysical Behavior

The photophysical properties of this compound and its analogs are of significant interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and dye-sensitized solar cells. sciengine.com Computational chemistry plays a vital role in understanding and predicting the electronic transitions and excited-state dynamics of these molecules.

Absorption and Fluorescence Spectra Modeling

Time-dependent density functional theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including their absorption and fluorescence spectra. rsc.orgrsc.orgnih.govnii.ac.jp By modeling the electronic transitions between the ground and excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and emission (λem), as well as the oscillator strengths of these transitions.

For this compound analogs, TD-DFT calculations can be used to understand how different substituents affect their photophysical properties. For instance, a study on the fluorescence behavior of a family of dyes based on the oxazolo[4,5-b]pyridine ring found that the introduction of electron-donating and electron-withdrawing groups influences the ground and excited state dipole moments. researchgate.net The observed fluorescence was found to have a strong charge transfer character. researchgate.net Another study used TD-DFT to investigate the solvation effects on the excited-state intramolecular proton transfer (ESIPT) of a related oxazoline (B21484) derivative, analyzing the impact on its electronic spectra. rsc.org

Calculated and Experimental Photophysical Data for Selected Oxazolo[4,5-b]pyridine Derivatives in Toluene
CompoundCalculated λabs (nm)Experimental λabs (nm)Calculated λflu (nm)Experimental λflu (nm)
2-Phenyloxazolo[4,5-b]pyridine320325380385
2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine385390450455

This table is illustrative and based on typical data from computational and experimental studies on similar compounds. researchgate.net

Excited-State Intramolecular Charge Transfer Mechanisms

In many donor-π-acceptor molecules, photoexcitation can lead to an excited-state intramolecular charge transfer (ICT) process, where an electron is transferred from the electron-donating part of the molecule to the electron-accepting part. researchgate.netrsc.org This process is often accompanied by a large Stokes shift and a strong dependence of the fluorescence emission on the solvent polarity. nih.govresearchgate.net

For this compound, the methoxy-substituted phenyl ring can act as an electron donor, while the oxazolo[4,5-b]pyridine core can act as an electron acceptor. Upon photoexcitation, an ICT state can be formed, leading to a significant change in the molecule's dipole moment. researchgate.net The nature and efficiency of this ICT process can be modulated by the solvent environment and by introducing different substituents on the phenyl ring.

In some related heterocyclic systems, such as 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine, an excited-state intramolecular proton transfer (ESIPT) can occur, where a proton is transferred from the hydroxyl group to the nitrogen atom of the pyridine ring. nih.gov This process leads to the formation of a keto-tautomer in the excited state, which then fluoresces at a longer wavelength, resulting in a large Stokes shift. nih.gov While the 2-methoxy analog does not have a proton to transfer, understanding ESIPT in related compounds provides valuable context for the photophysical behavior of this class of molecules. nih.govrsc.orgmdpi.comrsc.org The study of ICT and ESIPT mechanisms is crucial for designing molecules with specific fluorescence properties for various applications. rsc.org

Biological Activities and Mechanistic Investigations of this compound

The scientific literature on the specific chemical entity This compound is limited regarding its detailed biological activities and mechanistic investigations. While the broader class of oxazolo[4,5-b]pyridine derivatives has attracted considerable interest for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents, specific research findings for the 2-(2-methoxyphenyl) substituted variant are not extensively documented in publicly available research. researchgate.netevitachem.comresearchgate.netnih.gov This article, therefore, focuses on the known biological activities and mechanistic insights of the parent oxazolo[4,5-b]pyridine scaffold and its other derivatives, providing a contextual framework for the potential, yet unconfirmed, properties of this compound.

Note: This Section Strictly Focuses on Fundamental Biological Mechanisms and in Vitro or in Vivo Animal Model Studies, Explicitly Excluding Any Clinical Human Trial Data, Dosage, or Safety/adverse Effect Profiles.

Antimicrobial Research

The oxazolo[4,5-b]pyridine (B1248351) scaffold has been a subject of investigation for its potential to combat microbial infections. Research has explored its efficacy against both bacteria and fungi, delving into the mechanisms that underpin its antimicrobial effects.

Antibacterial Activity: In Vitro Efficacy Against Bacterial Strains

Derivatives of 2-(substituted phenyl)oxazolo[4,5-b]pyridine have demonstrated notable antibacterial properties. Studies have shown that these compounds exhibit promising activity, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. researchgate.net The evaluation of these compounds often involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.

While specific MIC values for 2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine against a wide range of bacteria are not extensively documented in the reviewed literature, the broader class of oxazolo[4,5-b]pyridine derivatives has shown activity. For instance, related isoxazolo[5,4-b]pyridine (B12869864) derivatives have been tested against strains like Escherichia coli and Pseudomonas aeruginosa. researchgate.net The antibacterial potential of these heterocyclic systems underscores the importance of further investigation into specific derivatives like the 2-(2-methoxyphenyl) variant.

Table 1: In Vitro Antibacterial Activity of Related Pyridine (B92270) Derivatives

Compound Class Bacterial Strain Activity/Result Reference
2-(substituted phenyl)oxazolo[4,5-b]pyridines Methicillin-resistant Staphylococcus aureus (MRSA) Good activity profile researchgate.net
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide Pseudomonas aeruginosa (ATCC 27853) Active at 125, 250, and 500 µg/mL researchgate.net
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide Escherichia coli (ATCC 25922) Active at 125, 250, and 500 µg/mL researchgate.net
Pyrazolo[3,4-b]pyridine-triazole hybrids Staphylococcus aureus MIC value of 0.25 µg/mL for potent compounds nih.gov

Antifungal Activity: Studies Against Fungal Strains

The emergence of drug-resistant fungal pathogens has spurred the search for new antifungal agents. Pyridine derivatives have been identified as a class of compounds with potential antifungal activity. nih.govnih.gov Research has shown that certain pyridine and pyrimidine (B1678525) compounds are effective against strains of Candida albicans, particularly those lacking specific efflux pumps that would otherwise remove the compounds from the cell. nih.gov The antifungal action is often linked to the inhibition of crucial fungal enzymes. For example, some pyridine derivatives are thought to inhibit lanosterol (B1674476) demethylase, an enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

Similarly, related isoxazolo[3,4-b]pyridine-3(1H)-one derivatives have demonstrated noteworthy antifungal activity against Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values below 6.2 µg/mL. mdpi.com

Table 2: In Vitro Antifungal Activity of Related Pyridine Derivatives

Compound Class Fungal Strain MIC (µg/mL) Reference
Pyridines/Pyrimidines Candida albicans (efflux pump deficient) 2 to 64 nih.gov
Isoxazolo[3,4-b]pyridine-3(1H)-ones Candida parapsilosis < 6.2 mdpi.com
Pyrazolo[5,1-c] researchgate.netresearchgate.netnih.govtriazines Candida albicans 16 (for compound 3d) researchgate.net

Mechanistic Insights into Antimicrobial Action

The antimicrobial effects of oxazolo[4,5-b]pyridine derivatives are believed to stem from their ability to interfere with essential bacterial processes. One of the primary proposed mechanisms is the inhibition of DNA gyrase. researchgate.net DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, repair, and transcription. nih.govmdpi.com By inhibiting this enzyme, these compounds can halt bacterial proliferation. nih.gov

This mechanism is analogous to that of fluoroquinolone antibiotics. researchgate.net The oxazolo[4,5-b]pyridine ring system is thought to mimic the adenine (B156593) and guanine (B1146940) bases found in nucleic acids, allowing it to interact with the enzyme's active site. researchgate.net Molecular docking and molecular dynamics simulation studies have been employed to explore the binding affinity between oxazolo[4,5-b]pyridine derivatives and the DNA gyrase enzyme, providing insights into the specific ligand-protein interactions that lead to inhibition. researchgate.net

Anticancer and Antitumor Potential (Enzyme Inhibition Focus)

In addition to antimicrobial properties, the oxazolo[4,5-b]pyridine scaffold has been investigated for its potential as an anticancer agent, primarily through the inhibition of key enzymes involved in cancer cell growth and proliferation.

Kinase Inhibition Studies

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, kinase inhibitors are a major focus of cancer drug development.

Glycogen Synthase Kinase-3β (GSK-3β): Recent studies have implicated GSK-3β as a pro-inflammatory enzyme. By inhibiting GSK-3β, it may be possible to control inflammation, a process often associated with tumor development. A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro GSK-3β inhibitory activity, showing the potential of this chemical scaffold to target this specific kinase. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR2 is a well-established anti-cancer strategy. While direct studies on this compound are limited, structurally similar compounds like oxazolo[5,4-d]pyrimidines have been designed and shown through in silico analysis to have potent inhibitory activity towards VEGFR2. nih.gov Molecular docking studies of these related compounds have revealed their ability to bind to the VEGFR-2 active site. nih.gov The development of small-molecule inhibitors targeting VEGFR2 remains an active area of research. semanticscholar.org

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Its aberrant activation is common in many cancers, making PI3K an attractive therapeutic target. The activation of VEGFR2 can trigger the PI3K/Akt pathway, suggesting that compounds affecting one may influence the other. semanticscholar.org

Table 3: Kinase Inhibitory Activity of Oxazolo[4,5-b]pyridine and Related Compounds

Compound Class Target Kinase Activity/Result Reference
Oxazolo[4,5-b]pyridine-based piperazinamides GSK-3β Evaluated for in vitro inhibitory activity nih.gov
Oxazolo[5,4-d]pyrimidine derivatives VEGFR-2 Potent inhibitory activity predicted by in silico analysis nih.gov
2-Anilino-5-aryloxazoles VEGFR-2 Potent inhibitors at enzymatic and cellular levels estranky.sk

DNA Topoisomerase II Inhibitory Activity in Cell-Free Systems

DNA topoisomerases are essential enzymes that manage the topological states of DNA within the cell. plos.org DNA topoisomerase II (Topo II) creates transient double-strand breaks in the DNA to allow another DNA segment to pass through, a process vital for untangling DNA during replication and cell division. nih.govmdpi.com Because of their critical role in highly proliferating cells, Topo II enzymes are important targets for anticancer drugs. plos.org

Inhibitors of Topo II are generally classified into two groups:

Topoisomerase poisons: These agents, such as etoposide (B1684455) and doxorubicin, stabilize the transient complex formed between Topo II and DNA, leading to an accumulation of DNA double-strand breaks and ultimately, cell death. plos.orgnih.gov

Catalytic inhibitors: These compounds interfere with the catalytic cycle of the enzyme without stabilizing the DNA cleavage complex. nih.gov

The potential for oxazolo[4,5-b]pyridine derivatives to act as Topo II inhibitors remains an area for further exploration. The structural similarities to other heterocyclic compounds known to inhibit this enzyme suggest that this could be a viable mechanism of anticancer action.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme located in the inner mitochondrial membrane that plays a pivotal role in the de novo biosynthesis of pyrimidines. nih.govnih.gov It catalyzes the fourth step in this pathway, the conversion of dihydroorotate to orotate, which is an essential precursor for the production of uridine (B1682114) monophosphate (UMP). nih.gov UMP is subsequently used in the synthesis of pyrimidine ribonucleosides and deoxyribonucleosides required for RNA and DNA. nih.gov

Inhibition of DHODH disrupts this vital metabolic pathway, leading to a rapid depletion of the intracellular pyrimidine pool. nih.gov Malignant cells, particularly those in highly proliferative states like acute myeloid leukemia (AML), appear to be more reliant on de novo pyrimidine synthesis than normal cells, which presents a potential therapeutic window. nih.gov The inhibition of DHODH has been shown to induce S-phase cell cycle arrest and apoptosis, making it a therapeutic target in oncology research. nih.gov Small molecule inhibitors targeting DHODH have demonstrated high efficacy in various preclinical cancer models. nih.gov

Cellular Apoptosis Induction Pathways (e.g., in cancer cell lines)

Apoptosis, or programmed cell death, is a tightly regulated process essential for eliminating damaged or neoplastic cells. nih.gov Its dysregulation is a hallmark of cancer, allowing for uncontrolled cell proliferation and tumor progression. nih.gov The induction of apoptosis in cancer cells is a primary goal of many therapeutic strategies. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.govjofamericanscience.org

Both pathways converge on the activation of a cascade of cysteine proteases known as caspases. jofamericanscience.org The intrinsic pathway, in particular, is a common target for therapeutic intervention. It is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). nih.gov The ratio of these proteins is a critical determinant of cell fate. nih.gov The release of cytochrome c from the mitochondria triggers the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell. mdpi.comrdd.edu.iq

Studies on compounds with similar structural motifs, such as methoxyphenyl chalcones, have shown they can induce apoptosis by increasing the dephosphorylation of pro-apoptotic proteins and activating caspases. nih.gov Research on other novel compounds has demonstrated apoptosis induction through the mitochondrial pathway, independent of Bcl-2 or caspase-3 expression levels in some cases, suggesting the activation of multiple pro-apoptotic mechanisms. mdpi.com

Anti-inflammatory Properties (Mechanistic Focus)

The anti-inflammatory activities of compounds like this compound are often linked to their ability to modulate specific inflammatory signaling pathways. A key player in the innate immune response is the inflammasome, a multi-protein complex responsible for the activation of inflammatory caspases and the subsequent processing and release of pro-inflammatory cytokines. nih.gov

NLRP3 Inflammasome Pathway Modulation

The NOD-like receptor (NLR) family, pyrin domain-containing protein 3 (NLRP3) inflammasome is one of the most extensively studied inflammasomes due to its association with a wide range of inflammatory diseases. nih.govscilit.com Its activation is a two-step process. The first step, "priming," involves the transcriptional upregulation of NLRP3 and the pro-inflammatory cytokine pro-interleukin-1β (pro-IL-1β) via signaling pathways like Toll-like receptors (TLR). nih.gov The second step, "activation," is triggered by a diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the assembly of the NLRP3 inflammasome complex. nih.gov

This assembly activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. nih.gov The release of these potent cytokines drives inflammatory responses. nih.gov Small-molecule inhibitors can target the NLRP3 inflammasome, preventing its activation and subsequent cytokine release. scilit.com For instance, certain flavonoids have been shown to inhibit NLRP3 inflammasome activation by interfering with the oligomerization of a key adaptor protein, ASC (apoptosis-associated speck-like protein containing a CARD). researchgate.net This mechanistic focus on NLRP3 provides a clear pathway for developing targeted anti-inflammatory agents.

Other Investigated Biological Activities

Beyond its effects on cancer cells and inflammation, the oxazolo[4,5-b]pyridine scaffold and related structures have been explored for other biological activities, particularly within the central nervous system.

Serotonin (B10506) Receptor Ligand Potential

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide range of physiological and psychological processes, including mood, sleep, and cognition. nih.gov The diverse effects of serotonin are mediated by a large family of receptors, with the 5-HT1A receptor subtype being a significant target for therapeutic development in neuropsychiatric disorders like anxiety and depression. nih.gov

Numerous compounds containing a 2-methoxyphenylpiperazine moiety are known to act as potent ligands for serotonin receptors. nih.govnih.gov For example, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is a high-affinity 5-HT1A receptor antagonist. nih.gov Structure-activity relationship studies on such molecules aim to enhance selectivity for the 5-HT1A receptor over other receptors, such as α1-adrenergic receptors, to improve their therapeutic profile. nih.gov The presence of the methoxyphenyl group in this compound suggests its potential to interact with serotonin receptors, warranting further investigation in this area.

Table 1: Binding Affinities of Methoxyphenyl-Containing Ligands at Serotonin Receptors
CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)5-HT1A0.6 nih.gov
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine5-HT1A0.4 nih.gov
5-HT6/5-HT2A receptor ligand-25-HT625 medchemexpress.com
5-HT6/5-HT2A receptor ligand-25-HT2A32 medchemexpress.com

Neuroprotective Effects

Neuroprotection involves preserving neuronal structure and function in the face of insults like oxidative stress, which is implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. mdpi.commdpi.com Research into compounds with a methoxyphenyl group has revealed significant neuroprotective potential. nih.gov

For instance, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, a salidroside (B192308) analog, has been shown to protect neuronal cells from cytotoxicity by attenuating apoptotic cell death. nih.gov The mechanism of protection involves the inhibition of intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as the regulation of apoptosis-related proteins. nih.gov Similarly, other studies have found that arylhydrazone derivatives containing methoxy (B1213986) groups exhibit potent neuroprotective and antioxidant effects, in some cases surpassing reference compounds like melatonin. mdpi.commdpi.com These findings highlight a recurring theme where the methoxyphenyl moiety contributes to antioxidant and anti-apoptotic activities that confer neuroprotection in preclinical models. researchgate.net

Table 2: Investigated Compounds and their Neuroprotective Mechanisms
Compound Class/ExampleObserved EffectProposed MechanismReference
2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranosideAttenuated apoptotic cell death in HT22 cellsInhibition of ROS and NO production; regulation of apoptosis-related genes nih.gov
Arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acidPotent neuroprotective and antioxidant effectsSuppression of lipid peroxidation and deoxyribose degradation mdpi.com
Benzimidazole arylhydrazones with methoxy groupsRobust neuroprotective and antioxidant activityRadical-scavenging and MAO-B inhibition mdpi.com
(Pyrrolo-pyridin-5-yl)benzamidesNeuroprotective effect on cortical neuronsMonoamine oxidase B (MAO-B) inhibition researchgate.net

DNA/RNA Binding Interactions as Potential Biological Targets

Research into the biological activity of the oxazolo[4,5-b]pyridine scaffold suggests that its derivatives may interact with nucleic acids, positioning DNA and its associated enzymes as potential biological targets. The structural similarity of the oxazolo[4,5-b]pyridine ring system to the purine (B94841) bases, adenine and guanine, which are fundamental components of nucleic acids, forms the basis for this hypothesis. researchgate.net This resemblance suggests that these compounds could potentially interfere with processes involving nucleic acids.

In silico and in vitro studies on a series of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives have explored their potential mechanisms of action, particularly in the context of their antimicrobial properties. researchgate.net One of the primary hypothesized mechanisms is the inhibition of nucleic acid synthesis. researchgate.net Another significant potential target identified is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. researchgate.net The inhibition of this enzyme is a known mechanism for fluoroquinolone antibiotics. researchgate.net

Molecular docking and molecular dynamics simulation studies have been performed to investigate the role of oxazolo[4,5-b]pyridines in inhibiting DNA gyrase. researchgate.net These computational studies provide insights into the potential binding modes and interactions between the compounds and the enzyme's active site. researchgate.net Such interactions could disrupt the normal function of DNA gyrase, leading to the observed biological activity. researchgate.net

The table below summarizes the key research findings regarding the potential DNA-related targets for the class of 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives.

Compound Class Potential Biological Target Proposed Mechanism of Action Investigative Methods Reference
2-(substituted phenyl)oxazolo[4,5-b]pyridine derivativesDNA Gyrase (Topoisomerase II)Inhibition of enzyme activity, disrupting DNA replication and repair. The oxazolo[4,5-b]pyridine ring acts as an analogue of nucleic acid bases.Molecular Docking, Molecular Dynamics Simulation researchgate.net
2-(substituted phenyl)oxazolo[4,5-b]pyridine derivativesNucleic Acid SynthesisInterference with the synthesis pathway, possibly by acting as a purine analogue.Hypothesis based on structural similarity to adenine and guanine. researchgate.net

Structure Activity Relationship Sar Analysis of 2 2 Methoxyphenyl Oxazolo 4,5 B Pyridine and Its Analogs

Influence of Substituents on the Oxazolo[4,5-b]pyridine (B1248351) Core

The core structure of oxazolo[4,5-b]pyridine serves as a versatile framework for developing biologically active molecules. researchgate.net The introduction of different substituents onto this core, particularly at the 2-position, significantly alters the molecule's electronic and steric properties, thereby modulating its interaction with biological targets. researchgate.net

Effects of Phenyl and Benzyl (B1604629) Substitutions at Position 2 on Biological Potency

The nature of the substituent at the 2-position of the oxazolo[4,5-b]pyridine ring is a primary determinant of biological potency. Aromatic groups, such as phenyl and its derivatives, are common substitutions investigated for their ability to engage in various receptor interactions.

Research on related heterocyclic systems provides context for the comparison between a direct phenyl linkage and a more flexible benzyl (phenylmethyl) group. In studies on N-analogues of GBR 12909, which are piperidine-based compounds, the substitution patterns on aromatic rings were critical for potency and selectivity. researchgate.net For the oxazolo[4,5-b]pyridine series, the 2-phenyl group allows for a rigid orientation of the aromatic ring relative to the core heterocycle. In contrast, a 2-benzyl substituent would introduce a methylene (B1212753) spacer, increasing conformational flexibility. This flexibility can be detrimental or beneficial depending on the specific topology of the target's binding site. While direct comparative studies between 2-phenyl and 2-benzyl oxazolo[4,5-b]pyridines are not extensively detailed in the available literature, SAR principles suggest that the rigid framework of the 2-aryl derivatives is often preferred for establishing specific, high-affinity interactions. For instance, in studies of imidazo[4,5-c]pyridines, N-alkylation with a 4-chlorobenzyl group was a key modification in derivatives showing promising antimicrobial activity, highlighting the importance of the arylalkyl moiety in that specific scaffold. nih.gov

Role of the Methoxyphenyl Group in Modulating Biological Activity

The methoxyphenyl group is a crucial substituent for modulating the biological activity of various heterocyclic compounds. nih.govresearchgate.net Its influence stems from its electronic properties—the methoxy (B1213986) group is a strong electron-donating group through resonance—and its steric bulk.

In the context of 2-aryloxazolo[5,4-d]pyrimidines, a related scaffold, the introduction of a 4-methoxy group onto the 2-phenyl ring was found to be adverse to antiproliferative activity. mdpi.com However, in other systems, such as pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions at various positions on the 2-aryl ring significantly enhanced antimigratory activity. researchgate.net For 2-(methoxyphenyl)oxazolo[4,5-b]pyridine, the position of the methoxy group on the phenyl ring is critical. The specific placement at the ortho position (2-position) in 2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine can enforce a particular conformation or engage in specific intramolecular interactions that may influence binding affinity. Studies on related trifluoromethyl methoxyphenyl β-diketones noted that the position of the methoxy group (ortho vs. para) could significantly alter the crystal packing and intermolecular interactions of their metal complexes, which in turn could affect bioavailability and bioactivity. mdpi.com The presence of -OMe groups on pyridine (B92270) derivatives has been generally found to enhance antiproliferative activity against various cancer cell lines. nih.gov

Table 1: Influence of Methoxy Group Position on Biological Activity in Related Heterocyclic Systems This table illustrates general trends observed in related scaffolds, as direct comparative data for oxazolo[4,5-b]pyridine is limited.

Substituent PositionObserved Effect on Activity (Example Scaffold)Potential RationaleReference
ortho-MethoxyCan enforce specific dihedral angle, potentially improving binding fit.Steric influence on conformation. mdpi.com
meta-MethoxyVariable effects depending on the target.Primarily electronic influence. researchgate.net
para-MethoxyOften enhances activity but can be detrimental in some cases (e.g., antiproliferative oxazolo[5,4-d]pyrimidines).Strong resonance-based electron donation; potential for H-bonding. researchgate.netmdpi.com

Impact of Halogen and Trifluoromethyl Substituents on Activity and Selectivity

The introduction of halogens (F, Cl, Br) and the trifluoromethyl (-CF3) group are common strategies in medicinal chemistry to fine-tune a molecule's properties. These substituents exert a strong influence on both electronic character and lipophilicity.

Halogens act as electron-withdrawing groups via induction while also increasing lipophilicity, which can enhance membrane permeability. In studies of related imidazo[4,5-b]pyridine derivatives, compounds bearing a 4-chlorobenzyl group or a 2-(4-chlorophenyl) moiety showed promising antimicrobial activity. nih.gov Similarly, for thiazolo[5,4-b]pyridine (B1319707) inhibitors of PI3Kα, a 2-chloro-4-fluorophenyl sulfonamide substituent resulted in high inhibitory activity. nih.gov This suggests that electron-deficient aryl groups can form stronger interactions with certain biological targets. nih.gov

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group and significantly increases lipophilicity. nih.gov Its inclusion can enhance binding affinity, improve metabolic stability by blocking potential sites of metabolism, and alter bioavailability. In pyridine-oxazoline ligands, the trifluoromethyl group at the 5-position of the pyridine ring creates electron-poor ligands that are highly effective in asymmetric catalysis. nih.gov While direct data on trifluoromethyl-substituted 2-phenyloxazolo[4,5-b]pyridines is sparse, the principles suggest that such a substitution on the phenyl ring would likely enhance biological potency in contexts where electron-withdrawing characteristics are favorable.

Table 2: Effects of Halogen and Trifluoromethyl Groups on Phenyl Ring

SubstituentElectronic EffectImpact on LipophilicityObserved Biological Impact (in related scaffolds)Reference
Fluoro (F)Inductively withdrawingSlight increaseOften used to block metabolism or as a hydrogen bond acceptor. Potent activity in 2-chloro-4-florophenyl derivatives. nih.gov
Chloro (Cl)Inductively withdrawingModerate increaseAssociated with potent antimicrobial and kinase inhibitory activity. nih.govnih.gov
Bromo (Br)Inductively withdrawingSignificant increaseUsed to introduce a basic moiety for GPIIb/GPIIIa antagonism in oxazolo derivatives. researchgate.net
Trifluoromethyl (CF3)Strongly electron-withdrawingHigh increaseEnhances metabolic stability and can improve ligand efficacy. nih.gov

Positional Effects of Substituents on Activity and Selectivity

The specific placement of a substituent on the 2-phenyl ring or the oxazolo[4,5-b]pyridine core is a critical factor governing biological activity and selectivity. researchgate.netresearchgate.net Isomeric variations of a substituted compound can lead to vastly different pharmacological profiles due to altered steric and electronic interactions with the target protein.

For substituents on the 2-phenyl ring, moving a group from the ortho, to the meta, to the para position can drastically change the molecule's three-dimensional shape and electronic distribution. For example, in a series of oxazolo[5,4-d]pyrimidines, a 4-pyridyl substituent at the C(2) position was essential for activity, while replacement with a phenyl group led to a loss of cytotoxic activity, demonstrating the critical role of the nitrogen's position for interaction. mdpi.com Similarly, studies on pyrimido[4,5-c]quinolin-1(2H)-ones showed that 2-methoxy and 2,4-dimethoxy substitutions enhanced antimigratory activity, whereas 3,4,5-trimethoxy substitutions also significantly improved it, indicating that specific substitution patterns are highly favorable. researchgate.net

Substitution on the pyridine portion of the oxazolo[4,5-b]pyridine core also modulates activity. For instance, the synthesis of 2-phenyloxazolo[4,5-b]pyridines with various substitutions at the 6-position has been described, indicating this position is a key point for modification to alter the molecule's properties. researchgate.net In related imidazo[4,5-b]pyridines, alkylation can occur at different nitrogen atoms of the core, leading to regioisomers with distinct biological profiles, a phenomenon confirmed by advanced spectroscopic methods like NOESY and HMBC. nih.gov

Modulating Pharmacokinetics Through Structural Features (theoretical/design considerations only)

Structural modifications to the this compound scaffold can be strategically employed to optimize its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Lipophilicity and Solubility: The balance between lipophilicity and solubility is crucial for oral absorption and distribution. The parent compound has a certain lipophilicity due to its aromatic systems.

Increasing Lipophilicity: Introducing alkyl groups or halogens (Cl, Br) onto the phenyl or pyridine rings would increase the LogP value. A trifluoromethyl group would also significantly increase lipophilicity. nih.gov This could enhance membrane permeability but might also increase binding to plasma proteins or lead to poor aqueous solubility if overdone.

Decreasing Lipophilicity/Increasing Solubility: Introducing polar groups, such as hydroxyl (-OH) or carboxylic acid (-COOH) moieties, would increase polarity and aqueous solubility. For example, a carboxylic acid moiety was introduced onto the pyridine framework of oxazolo derivatives using a Heck reaction to confer specific antagonist properties. researchgate.net

Metabolic Stability: The methoxy group of this compound is a potential site for metabolism, specifically O-demethylation by cytochrome P450 enzymes.

Blocking Metabolism: Replacing the methoxy group with a metabolically more stable group, such as a fluoro or chloro substituent, could block this metabolic pathway and potentially increase the compound's half-life. The use of a trifluoromethyl group is another classic strategy to enhance metabolic stability. nih.gov

Introducing Polar Groups: Strategic introduction of polar functionalities can facilitate excretion. Computational tools can be used to predict ADMET properties and guide the design of analogs with improved drug-likeness. nih.gov

Future Research Directions and Medicinal Chemistry Applications of Oxazolo 4,5 B Pyridine Derivatives

Design and Synthesis of Novel Oxazolo[4,5-b]pyridine-Based Chemical Entities

The quest for new and more effective therapeutic agents continually drives the design and synthesis of novel oxazolo[4,5-b]pyridine (B1248351) derivatives. Researchers are exploring various synthetic strategies to create libraries of these compounds with diverse substituents to probe structure-activity relationships (SAR). nih.govresearchgate.netclockss.orgnih.gov

One common synthetic route involves the condensation of 2-amino-3-hydroxypyridine (B21099) with various carboxylic acids or their derivatives. clockss.orgresearchgate.netresearchgate.net Microwave-assisted synthesis has emerged as a rapid and efficient method for producing libraries of 2-substituted oxazolo[4,5-b]pyridines. researchgate.net For instance, new functionalized oxazolo[4,5-b]pyridines have been synthesized by heating 5-bromo-3-hydroxy-2-aminopyridine with reagents like 4-cyanobenzoic acid in the presence of polyphosphoric acid trimethylsilylester (PPSE) or polyphosphoric acid (PPA). researchgate.netclockss.org

Further modifications often involve reactions on the pyridine (B92270) ring or the 2-substituent. The Heck reaction, for example, can be used to introduce a carboxylic acid moiety onto the pyridine framework. clockss.org The reactivity of substituents on the ring carbon or nitrogen atoms is a key area of investigation for creating diverse chemical entities. tandfonline.comresearchgate.net

A variety of novel oxazolo[4,5-b]pyridine-based compounds have been synthesized with promising biological activities. These include:

1,2,3-triazole hybrids: Synthesized via a click chemistry approach, these compounds have shown potential as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. nih.gov

Derivatives with substituted phenyl rings: Compounds with substituents like trifluoromethyl and trifluoromethoxy on the phenyl ring at the 2-position have demonstrated significant antimicrobial activity. rsc.org

Butyl-substituted derivatives: 2-(4-butylphenyl)oxazolo[4,5-b]pyridine has been identified as a potent inhibitor of human DNA topoisomerase IIα (hTopo IIα). nih.gov

Table 1: Examples of Synthesized Oxazolo[4,5-b]pyridine Derivatives and their Potential Applications

Derivative ClassSynthetic ApproachPotential Application
1,2,3-Triazole HybridsClick ChemistryGSK-3β Inhibition nih.gov
Substituted Phenyl DerivativesCondensation ReactionsAntimicrobial Agents rsc.org
Butyl-Substituted DerivativesCondensation and ModificationAnticancer (hTopo IIα inhibitor) nih.gov
Fused-Triheterocyclic CompoundsReaction with 2-Ethylthiooxazolo[4,5-b]pyridineVaried Biological Activities researchgate.net

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are indispensable tools for dissecting complex biological pathways. pitt.edu Small molecule probes, in particular, can be used to modulate the function of specific proteins, providing insights into their roles in health and disease. pitt.edu The oxazolo[4,5-b]pyridine scaffold is an attractive starting point for the development of such probes due to its drug-like properties and synthetic tractability.

The development of chemical probes from oxazolo[4,5-b]pyridine derivatives is an emerging area of research. These probes can be designed to interact with specific biological targets, allowing for the investigation of their function in cellular processes. nih.gov For example, fluorescently labeled oxazolo[4,5-b]pyridine derivatives could be used to visualize the localization and dynamics of their target proteins within living cells. The photophysical properties of some 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which exhibit substituent-dependent absorption and fluorescence, suggest their potential as fluorescent probes. researchgate.net

Advanced Computational Modeling for Lead Optimization and Design

Computational modeling plays a crucial role in modern drug discovery, accelerating the process of lead optimization and the design of new chemical entities. nih.govmdpi.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are employed to understand the interactions between ligands and their biological targets, predict the activity of new compounds, and guide synthetic efforts. rsc.orgnih.gov

For oxazolo[4,5-b]pyridine derivatives, computational studies have been instrumental in:

Predicting Binding Modes: Molecular docking simulations have been used to elucidate the binding interactions of these compounds with their target enzymes, such as DNA gyrase and Aurora kinases. rsc.orgnih.gov

Understanding Structure-Activity Relationships (SAR): By analyzing the interactions of a series of derivatives with their target, researchers can understand how different substituents affect binding affinity and activity. This information is critical for designing more potent and selective inhibitors. nih.gov

Predicting ADME Properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. rsc.org

Designing Novel Inhibitors: Based on the insights gained from computational studies, new molecules with improved predicted biological activity can be designed and synthesized. nih.gov

For instance, molecular dynamics simulations have shown that certain oxazolo[4,5-b]pyridine derivatives can stabilize the target protein, DNA gyrase, upon binding. rsc.org Furthermore, density functional theory (DFT) has been used to calculate electronic parameters like HOMO-LUMO energy gaps to correlate with the observed biological activity. rsc.org

Table 2: Computational Techniques in the Study of Oxazolo[4,5-b]pyridine Derivatives

Computational TechniqueApplicationReference
Molecular DockingPredicting binding modes and interactions with targets like DNA gyrase and Aurora kinases. rsc.orgnih.gov
Molecular DynamicsAssessing the stability of protein-ligand complexes. rsc.org
QSARDeveloping models to predict biological activity based on chemical structure. nih.gov
DFTCalculating electronic properties to understand reactivity and activity. rsc.org
ADME PredictionEvaluating drug-likeness and pharmacokinetic properties. rsc.org

Exploration of New Biological Targets and Mechanisms of Action

A significant area of future research for oxazolo[4,5-b]pyridine derivatives is the exploration of new biological targets and the elucidation of their mechanisms of action. tandfonline.com While some targets have been identified, the full therapeutic potential of this chemical class is likely yet to be realized.

Currently identified biological targets for oxazolo[4,5-b]pyridine and its isosteres include:

Glycogen Synthase Kinase-3β (GSK-3β): Derivatives have shown inhibitory activity, suggesting potential applications in inflammatory diseases. nih.gov

Human DNA Topoisomerase IIα (hTopo IIα): Certain derivatives are potent inhibitors, indicating their potential as anticancer agents. nih.gov

DNA Gyrase: Antimicrobial activity of some derivatives is attributed to the inhibition of this bacterial enzyme. rsc.org

Aurora Kinases: Imidazo[4,5-b]pyridine derivatives, which are structurally related to oxazolopyridines, have been identified as potent inhibitors of Aurora kinases, key regulators of cell division. nih.gov

Phosphoinositide 3-Kinases (PI3Ks): Thiazolo[5,4-b]pyridine (B1319707) derivatives have shown potent inhibitory activity against PI3Ks, which are crucial in cell signaling pathways often dysregulated in cancer. nih.gov

c-KIT: Thiazolo[5,4-b]pyridine derivatives have been identified as inhibitors of the c-KIT receptor tyrosine kinase, a target in certain cancers. nih.gov

Future research will likely focus on screening oxazolo[4,5-b]pyridine libraries against a broader range of biological targets, including other kinases, enzymes, and receptors implicated in various diseases. nih.govnih.gov Understanding the detailed mechanism of action at the molecular level will be crucial for the development of these compounds into effective and safe medicines. nih.gov

Green Chemistry Approaches in Oxazolo[4,5-b]pyridine Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to develop more sustainable and environmentally friendly processes. mdpi.com This involves the use of safer solvents, catalysts, and reaction conditions that minimize waste and energy consumption. mdpi.com

For the synthesis of oxazolo[4,5-b]pyridines, several green chemistry approaches can be explored:

Microwave-Assisted Synthesis: As mentioned earlier, this technique can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

Solvent-Free Reactions: Techniques like grinding can enable chemical reactions to proceed in the absence of solvents, reducing waste and potential environmental impact. mdpi.com

Use of Greener Solvents: When solvents are necessary, the use of more environmentally benign options is encouraged.

Catalytic Reactions: Employing catalysts can improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste.

The development of one-pot synthetic methods, where multiple reaction steps are carried out in a single reaction vessel, is another strategy that aligns with the principles of green chemistry. Researchers have reported efficient one-step methods for the synthesis of isoxazolo[4,5-b]pyridines, a related class of compounds, which utilize readily available starting materials and mild reaction conditions. nih.gov Adopting these and other green chemistry principles will be essential for the sustainable development of oxazolo[4,5-b]pyridine-based pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via acid-catalyzed, silica-supported one-pot benzoylation. For example, HClO₄/SiO₂ nanoparticles (5 mol%) in methanol under ambient conditions yield derivatives with >90% purity. Key steps include stirring at room temperature, TLC monitoring (n-hexane:EtOAc, 2:1), and recrystallization from acetonitrile . Alternative routes involve microwave-assisted synthesis using SBA-Pr-NH₂ catalysts, reducing reaction time to 15–30 minutes with comparable yields .
  • Critical Parameters : Catalyst choice (e.g., reusable SiO₂ vs. SBA-Pr-NH₂), solvent (methanol vs. DMF), and temperature (ambient vs. microwave heating) significantly impact yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing oxazolo[4,5-b]pyridine derivatives?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent positions; for example, the methoxy group in 2-(2-Methoxyphenyl) derivatives shows a singlet at δ ~3.8 ppm (¹H) and ~55 ppm (¹³C) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₁N₂O₂: calc. 227.0821, observed 227.0819) .

Q. How is the antimicrobial activity of this compound screened in preliminary studies?

  • Methodology : Use the microdilution method to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus, MRSA) and Gram-negative bacteria (e.g., E. coli). For example, derivatives with electron-withdrawing substituents (e.g., -CF₃) show MICs as low as 8–16 µg/mL against P. aeruginosa and MRSA .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data across derivatives?

  • Methodology :

  • DFT/B3LYP Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps). For instance, derivatives with lower ΔE (e.g., 4.35 eV for 2-(4-methoxyphenyl)) exhibit enhanced antibacterial activity due to improved electron transfer .
  • Molecular Docking : Simulate binding to targets like DNA gyrase (PDB: 4KTN). Stable complexes (RMSD <0.165 nm) correlate with lower MICs .
    • Case Study : The 2-(4-trifluoromethoxyphenyl) derivative shows stronger activity than gentamicin due to hydrophobic interactions with the gyrase ATP-binding pocket .

Q. What strategies improve regioselectivity in oxazolo[4,5-b]pyridine synthesis?

  • Methodology :

  • Local Nucleophilicity Descriptors (Nₖ) : Predict regioselective outcomes at the B3LYP/6-311G++(d,p) level. For example, the oxazole ring forms preferentially at the 4,5-b position due to higher electron density at C-2 of pyridine .
  • Catalyst Design : Acidic catalysts (e.g., HClO₄/SiO₂) favor cyclization over side reactions, achieving >95% regioselectivity .

Q. How do structural modifications influence the photophysical properties of oxazolo[4,5-b]pyridines?

  • Methodology :

  • Solvatochromism Studies : Measure emission spectra in solvents of varying polarity. For example, 2-(4′-N,N-dimethylaminophenyl) derivatives exhibit intramolecular charge transfer (ICT) with λₑₘ up to 520 nm in DMSO .
  • pH-Dependent Fluorescence : Protonation at the pyridine nitrogen quenches fluorescence at pH <4, useful for sensor applications .

Contradictions and Data Gaps

  • Antimicrobial Specificity : While most derivatives are potent against Gram-positive bacteria (MICs: 8–32 µg/mL), activity against Gram-negative strains varies widely. Evidence suggests this is due to differences in membrane permeability .
  • Synthetic Yields : Microwave-assisted methods claim higher yields (~85%) compared to ambient silica-supported routes (~70%), but reproducibility depends on catalyst activation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenyl)oxazolo[4,5-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.